nickel arsenide crystal structure and properties
nickel arsenide crystal structure and properties
An In-depth Technical Guide to the Nickel Arsenide (NiAs) Crystal Structure and Properties
Introduction
Nickel arsenide (NiAs) is an intermetallic compound of nickel and arsenic, crystallizing in a prototype structure that is adopted by numerous other transition metal chalcogenides, pnictides, and antimonides.[1][2] Known historically as nickeline (or niccolite), it was initially mistaken for a copper ore due to its reddish color.[1][2][3] The NiAs structure type is of significant interest in materials science and solid-state chemistry due to the diverse and often unusual electronic and magnetic properties exhibited by compounds that adopt this arrangement.[4][5]
This technical guide provides a comprehensive overview of the nickel arsenide crystal structure, its key physical and chemical properties, and detailed experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in materials science and drug development who require a detailed understanding of this important structural archetype.
Crystal Structure of Nickel Arsenide
The nickel arsenide structure, designated B8₁ in the Strukturbericht system, is based on a hexagonal close-packed (hcp) array of arsenic atoms, with nickel atoms occupying all the octahedral interstitial sites.[6][7][8] This arrangement results in a hexagonal crystal system with the space group P6₃/mmc.[9][10]
Unlike more ionic structures like NaCl, the NiAs structure features significant covalent and metallic bonding character.[11][12] The cations (Ni) are eclipsed along the stacking axis, a configuration that would be destabilizing in a purely ionic compound due to cation-cation repulsion.[13][14] This close packing of metal atoms is crucial for the stability of the structure and gives rise to many of its characteristic properties.[12][15]
Crystallographic Data
The fundamental crystallographic parameters for nickel arsenide are summarized below.
| Parameter | Value | Reference |
| Crystal System | Hexagonal | [3][9] |
| Space Group | P6₃/mmc (No. 194) | [9][10] |
| Strukturbericht Desig. | B8₁ | [10] |
| Pearson Symbol | hP4 | [10] |
| Lattice Parameters | a = 3.60 Å | [9] |
| b = 3.60 Å | [9] | |
| c = 5.01 Å | [9] | |
| α = 90.00° | [9] | |
| β = 90.00° | [9] | |
| γ = 120.00° | [9] | |
| Unit Cell Volume | 56.33 ų | [9] |
| Formula Units (Z) | 2 | [16] |
Atomic Coordination
In the NiAs structure, both the nickel and arsenic atoms have a coordination number of 6.[8][17] However, their coordination geometries are distinct:
-
Nickel (Ni) Coordination: Each nickel atom is surrounded by six arsenic atoms in an octahedral arrangement (NiAs₆).[9][15] Additionally, two other nickel atoms are close enough along the c-axis to suggest Ni-Ni metallic bonding interactions.[8]
-
Arsenic (As) Coordination: Each arsenic atom is coordinated to six nickel atoms, which are located at the corners of a trigonal prism (AsNi₆).[8][13][18]
This difference in coordination environments for the cation and anion sites is a key feature that distinguishes the NiAs structure from the NaCl structure, where both sites are interchangeable.[13]
Caption: Coordination environments of Nickel and Arsenic atoms in the NiAs crystal structure.
Physical and Chemical Properties
Nickel arsenide exhibits a range of properties stemming from its unique crystal and electronic structure.
General Properties
The fundamental physical properties of NiAs are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | NiAs | [1] |
| Molar Mass | 133.615 g/mol | [1] |
| Appearance | Copper-red solid with metallic luster | [1][3] |
| Density | 7.57 g/cm³ | [1] |
| Melting Point | 968 °C (1241 K) | [1] |
| Hardness (Mohs) | 5 - 5.5 | [3] |
| Solubility in Water | Nearly insoluble | [1] |
Electronic and Magnetic Properties
The electronic structure of NiAs and related compounds has been the subject of extensive study.[4] The close proximity of nickel atoms along the c-axis facilitates direct metal-metal interactions, leading to metallic or semi-metallic conductivity.[15] Band structure calculations are essential for understanding the magnetic ordering in NiAs-type compounds.[5][19] While bulk NiAs itself is not ferromagnetic, many compounds with the NiAs structure, such as MnAs and FeS, exhibit complex magnetic behaviors.[4][10]
Recent research has explored the use of NiAs nanocrystals as electrocatalysts for water splitting reactions.[20][21] In the alkaline Oxygen Evolution Reaction (OER), NiAs nanocrystals act as a pre-catalyst, transforming superficially into an active nickel oxy/hydroxide species.[20][22] For the Hydrogen Evolution Reaction (HER), these nanocrystals have shown high activity among transition metal arsenides, although stability remains a challenge.[20][21]
Thermal Stability
Nickel arsenide has a relatively high melting point of 968 °C.[1] However, its stability can be influenced by stoichiometry and the presence of other elements. For instance, in thin-film applications like nickel silicide (NiSi) contacts in microelectronics, thermal stability is a critical issue where agglomeration can occur at elevated temperatures.[23][24] While not directly about NiAs, these studies highlight that the thermal behavior of related nickel compounds is a key area of research.
Toxicity and Biological Relevance
Nickel arsenide is a highly toxic compound and is classified as a known human carcinogen.[1] Historically, miners exposed to nickeline ore suffered from severe lung damage, an observation that contributed to the early understanding of nickel toxicity.[1] Uncontrolled decomposition can release other toxic nickel compounds.[1] This toxicity is a critical consideration for handling and for any potential biological or medical applications.
Experimental Protocols
Synthesis of Nickel Arsenide Nanocrystals
A common method for producing high-quality, size-controlled NiAs nanocrystals is through colloidal synthesis. The following protocol is adapted from the work of Bellato et al.[25]
Reagents and Materials:
-
Nickel(II) chloride (NiCl₂, 98%)
-
1-octadecene (ODE, 97%)
-
Trioctylphosphine (TOP, 97%)
-
Standard Schlenk line apparatus
-
Inert atmosphere glovebox
Procedure:
-
Preparation of Nickel Precursor Solution: In a 25 mL flask, combine 0.4 mmol of NiCl₂, 6 mL of ODE, and 3 mL of TOP.
-
Degassing: Connect the flask to a Schlenk line and degas the solution under vacuum for 2 hours at 120 °C to remove water and oxygen.
-
Heating: Switch the atmosphere to argon and heat the solution to 250 °C.
-
Preparation of Arsenic Precursor: Inside an inert atmosphere glovebox, prepare a solution of 0.4 mmol of tris(dimethylamino)arsine in 0.5 mL of TOP.
-
Injection: Swiftly inject the arsenic precursor solution into the hot nickel precursor solution in the reaction flask.
-
Growth and Isolation: Allow the reaction to proceed for a set time to grow the nanocrystals. The resulting trioctylphosphine-capped NiAs nanoplatelets can then be isolated and purified through standard solvent/antisolvent precipitation methods.
Characterization Methods
The structure, composition, and morphology of synthesized NiAs are typically confirmed using a suite of analytical techniques.
-
X-ray Diffraction (XRD): Used to confirm the crystal structure and phase purity of the material. The resulting diffraction pattern is compared with standard patterns for hexagonal NiAs (e.g., ICSD 611040).[21]
-
Transmission Electron Microscopy (TEM): Bright-field (BF-TEM) and High-Resolution (HRTEM) imaging are used to determine the size, shape, and morphology of nanocrystals.[21] HRTEM can also resolve the crystal lattice fringes, confirming the crystalline nature.
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is used to determine the elemental composition and oxidation states of nickel and arsenic on the material's surface.[21]
References
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- 21. researchgate.net [researchgate.net]
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- 23. Improvement of thermal stability of nickel silicide using N2ion implantation prior to nickel film deposition | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
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